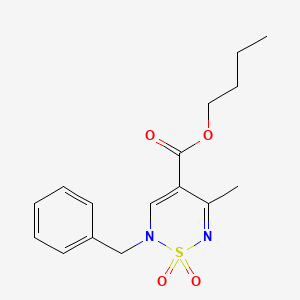

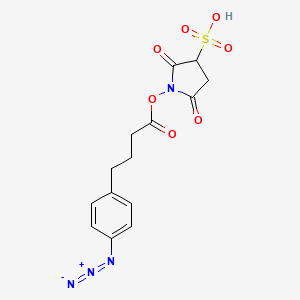

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is a useful research compound. Its molecular formula is C14H14N4O7S and its molecular weight is 382.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Interactions and Pathophysiological Implications

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate, as part of the broader butyrate derivatives, has been extensively studied for its potential applications in various biochemical and pathophysiological contexts. Research has demonstrated that butyrate, a short-chain fatty acid, possesses significant anti-inflammatory and antitumor properties. For instance, calcium butyrate has been shown to ameliorate colonic inflammation in rat models, suggesting its potential role in the treatment of inflammatory colon diseases. Additionally, its antitumor effects were notable in vivo and in vitro, although further clinical investigations are required for validation (Celasco et al., 2014). Another study found that butyrate enemas were effective in reducing mucosal sensitivity to colon cancer development in rats with experimental colitis (D’Argenio et al., 1996).

Molecular and Cellular Mechanisms

At the molecular level, butyrate derivatives have been observed to influence various cellular processes. Sodium butyrate, for instance, has been identified to inhibit the NF‐kappa B signaling pathway and histone deacetylation, thereby attenuating experimental colitis in an IL‐10 independent manner. This indicates butyrate's ability to modulate molecular signaling pathways and exert anti-inflammatory effects (Lee et al., 2017). Furthermore, butyrate has been shown to upregulate endogenous host defense peptides, enhancing disease resistance, and promoting the clearance of E. coli O157:H7, hence alleviating inflammation partially through HDAC inhibition (Xiong et al., 2016).

Therapeutic Potential and Clinical Implications

The therapeutic potential of butyrate derivatives extends to its effect on energy metabolism and inflammatory diseases. Dietary supplementation of butyrate has been observed to prevent and treat diet-induced insulin resistance in mice, related to the promotion of energy expenditure and induction of mitochondrial function (Gao et al., 2009). Similarly, butyrate was found to reduce appetite and activate brown adipose tissue via the gut-brain neural circuit, influencing energy metabolism and fat oxidation (Li et al., 2017).

Properties

IUPAC Name |

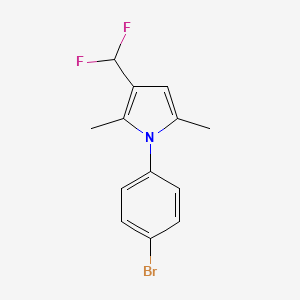

1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHJCWTYWKJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)